molecular formula C22H17ClN2OS B4739034 8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4739034
M. Wt: 392.9 g/mol
InChI Key: PAHVKHMNVLILEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(2-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a methylphenyl group, and a thiophen-2-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(2-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with Methylphenyl Group: The 2-position of the quinoline ring can be substituted with a methylphenyl group through a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

8-Chloro-2-(2-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-2-(2-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
  • 2-(2-Methylphenyl)-8-nitroquinoline-4-carboxamide
  • 8-Bromo-2-(2-methylphenyl)quinoline-4-carboxamide

Uniqueness

8-Chloro-2-(2-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophen-2-ylmethyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

8-chloro-2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-14-6-2-3-8-16(14)20-12-18(17-9-4-10-19(23)21(17)25-20)22(26)24-13-15-7-5-11-27-15/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHVKHMNVLILEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-2-(2-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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